molecular formula C20H19N5O B2935574 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide CAS No. 2380087-92-1

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide

Número de catálogo: B2935574
Número CAS: 2380087-92-1
Peso molecular: 345.406
Clave InChI: VSEORIZJHUMJOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be effective in patients with NSCLC that have developed resistance to other EGFR TKIs.

Mecanismo De Acción

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide works by irreversibly binding to the mutant EGFR, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of NSCLC cells that harbor mutant EGFR. In clinical trials, this compound has been shown to significantly improve progression-free survival and overall survival in patients with NSCLC that have developed resistance to other EGFR TKIs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is highly selective for mutant EGFR, which allows for the specific targeting of NSCLC cells that harbor this mutation. Additionally, this compound has been extensively studied in preclinical and clinical trials, which provides a wealth of information for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the irreversible binding of this compound to mutant EGFR can make it difficult to study the effects of this compound on downstream signaling pathways.

Direcciones Futuras

There are several future directions for the study of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide. One area of research is the development of combination therapies that can enhance the efficacy of this compound in the treatment of NSCLC. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to this compound and to develop strategies to overcome this resistance. Finally, there is a need for continued research to identify biomarkers that can be used to predict response to this compound and to guide treatment decisions in patients with NSCLC.

Métodos De Síntesis

The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide involves several steps, including the reaction of 6-phenylpyridazin-3-amine with 3-bromo-1-methyl-1-azetidinyl)methanone to form the intermediate compound, which is then reacted with 4-cyanopyridine to form the final product.

Aplicaciones Científicas De Investigación

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that this compound is highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, this compound has demonstrated significant efficacy in patients with NSCLC that have developed resistance to other EGFR TKIs.

Propiedades

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(20(26)16-9-11-21-12-10-16)17-13-25(14-17)19-8-7-18(22-23-19)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEORIZJHUMJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.